

The Enigmatic Journey of Quinolin-8-yl-acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinolin-8-yl-acetic acid

Cat. No.: B130185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-yl-acetic acid, a notable member of the quinoline family, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and known scientific data. While information on its specific discovery and a detailed historical timeline is not extensively documented in publicly available literature, this document consolidates the existing knowledge regarding its chemical properties, synthesis, and biological implications, with a particular focus on its role as an inhibitor of NADPH oxidase and protein synthesis.

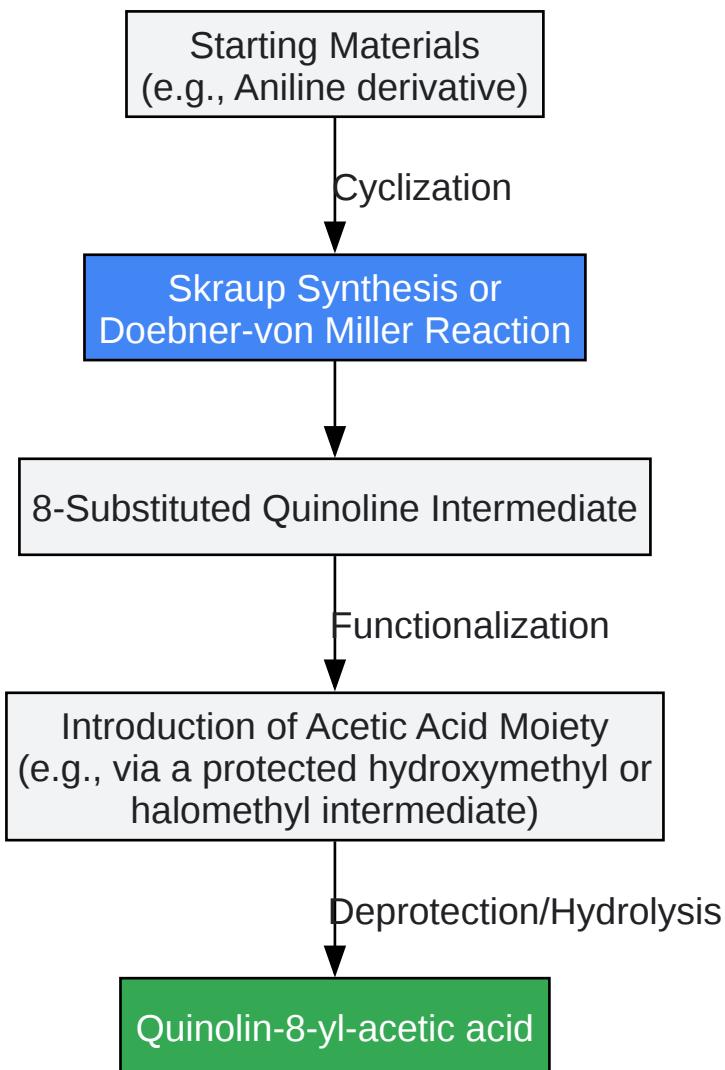
Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with a rich history dating back to the isolation of quinine from cinchona bark in the 19th century. The quinoline scaffold is a privileged structure, forming the core of numerous synthetic compounds with a wide array of pharmacological activities. **Quinolin-8-yl-acetic acid** ($C_{11}H_9NO_2$) is a specific derivative that has emerged as a compound of interest for its potential therapeutic applications. This guide aims to provide a detailed account of the available technical information on this compound.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for **Quinolin-8-yl-acetic acid** is presented in the table below for easy reference.

Property	Value
IUPAC Name	2-(Quinolin-8-yl)acetic acid
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
CAS Number	152150-04-4
Appearance	Solid (predicted)
Solubility	Soluble in organic solvents (predicted)


Synthesis and Experimental Protocols

While a definitive historical first synthesis of **Quinolin-8-yl-acetic acid** is not clearly documented, its synthesis can be approached through established methods in quinoline chemistry. A plausible synthetic route would involve the functionalization of an 8-substituted quinoline precursor. One general conceptual pathway is outlined below.

Conceptual Synthesis Workflow

The synthesis of **Quinolin-8-yl-acetic acid** can be conceptually broken down into the formation of the quinoline core followed by the introduction of the acetic acid moiety at the 8-position.

Conceptual Synthesis Workflow for Quinolin-8-yl-acetic Acid

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Quinolin-8-yl-acetic acid**.

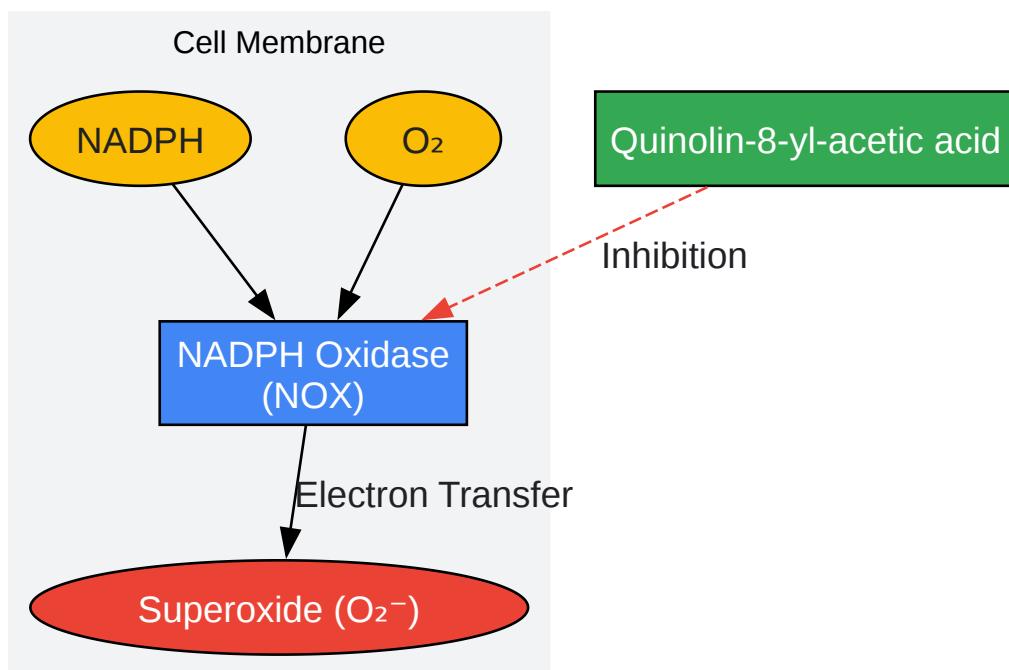
A more specific, though not directly cited for the target molecule, experimental approach for a related compound, (Quinolin-8-yloxy)-acetic acid, involves the Williamson ether synthesis. This protocol can be adapted and explored for the synthesis of **Quinolin-8-yl-acetic acid**.

Illustrative Experimental Protocol (Adapted for (Quinolin-8-yloxy)-acetic acid)

This protocol is for the synthesis of a structurally related compound and serves as a methodological reference.

- Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K_2CO_3 , 1.5-2.0 eq).
- Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography to obtain ethyl (quinolin-8-yloxy)acetate.
- Hydrolysis: Hydrolyze the resulting ester using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to yield (Quinolin-8-yloxy)-acetic acid.

Biological Activity and Mechanism of Action


Quinolin-8-yl-acetic acid has been identified as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and protein synthesis.

NADPH Oxidase Inhibition

NADPH oxidases are a family of enzymes responsible for the dedicated generation of reactive oxygen species (ROS). Dysregulation of NADPH oxidase activity is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. The inhibitory effect of **Quinolin-8-yl-acetic acid** on this enzyme suggests its potential as a therapeutic agent for ROS-mediated pathologies.

The precise mechanism of inhibition and the specific isoform of NADPH oxidase targeted by **Quinolin-8-yl-acetic acid** are not well-detailed in the available literature. A proposed general mechanism of action for NADPH oxidase inhibitors is depicted below.

Proposed Mechanism of NADPH Oxidase Inhibition

[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating the inhibition of NADPH oxidase.

Protein Synthesis Inhibition

In addition to its effect on NADPH oxidase, **Quinolin-8-yl-acetic acid** has been reported to inhibit protein synthesis. This activity suggests a potential for this compound in research areas such as oncology and microbiology, where the disruption of protein synthesis is a key therapeutic strategy. The specific stage of protein synthesis (initiation, elongation, or termination) that is inhibited and the molecular target within the translational machinery remain subjects for further investigation.

Conclusion and Future Directions

Quinolin-8-yl-acetic acid represents a molecule of interest within the vast chemical space of quinoline derivatives. Its reported inhibitory activities against NADPH oxidase and protein synthesis open avenues for further research and development. However, a significant gap exists in the literature regarding its detailed discovery, historical development, and comprehensive biological characterization. Future research should focus on elucidating its precise mechanism of action, determining its potency and selectivity through quantitative assays, and exploring its therapeutic potential in relevant disease models. The development of robust and scalable synthetic routes will also be crucial for advancing the study of this enigmatic compound.

- To cite this document: BenchChem. [The Enigmatic Journey of Quinolin-8-yl-acetic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130185#discovery-and-history-of-quinolin-8-yl-acetic-acid\]](https://www.benchchem.com/product/b130185#discovery-and-history-of-quinolin-8-yl-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

